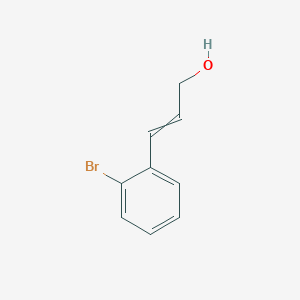








|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:14]=[CH:13][CH:12]=[CH:11][C:3]=1[CH:4]=[CH:5][C:6](OCC)=[O:7].[H-].C([Al+]CC(C)C)C(C)C>C1(C)C=CC=CC=1>[Br:1][C:2]1[CH:14]=[CH:13][CH:12]=[CH:11][C:3]=1[CH:4]=[CH:5][CH2:6][OH:7] |f:1.2|
|


|
Name
|
|
|
Quantity
|
66.3 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C=CC(=O)OCC)C=CC=C1
|
|
Name
|
|
|
Quantity
|
750 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[H-].C(C(C)C)[Al+]CC(C)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|


|
Control Type
|
AMBIENT
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
equipped with addition funnel
|
|
Type
|
ADDITION
|
|
Details
|
added dropwise to the reaction mixture, which
|
|
Type
|
TEMPERATURE
|
|
Details
|
had been chilled to -78°
|
|
Type
|
ADDITION
|
|
Details
|
After the addition
|
|
Type
|
CUSTOM
|
|
Details
|
quenched by the dropwise addition of 50 ml of water
|
|
Type
|
ADDITION
|
|
Details
|
The resulting emulsion was added to 640 ml of 2N aqueous hydrochloric acid
|
|
Type
|
CUSTOM
|
|
Details
|
After partitioning
|
|
Type
|
EXTRACTION
|
|
Details
|
the slightly acidic (pH 5) aqueous layer was extracted twice with ether
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic fractions were dried (MgSO4)
|
|
Type
|
FILTRATION
|
|
Details
|
filtered (fritted funnel)
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
|
Type
|
CUSTOM
|
|
Details
|
to afford an oil
|
|
Type
|
CUSTOM
|
|
Details
|
The oil was chromatographed in two portions on the Waters Prep 500
|
|
Type
|
CUSTOM
|
|
Details
|
equipped with two cartridges
|
|
Type
|
WASH
|
|
Details
|
eluting with a total of two gallons of 35% ethyl acetate in hexane
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=C(C=CCO)C=CC=C1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 33.8 g | |
| YIELD: PERCENTYIELD | 61% | |
| YIELD: CALCULATEDPERCENTYIELD | 61% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |